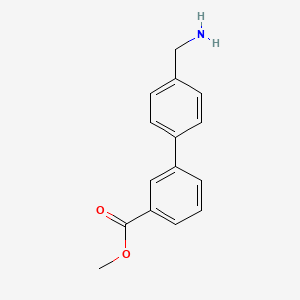

4'-(AMINOMETHYL)-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER

Description

Properties

IUPAC Name |

methyl 3-[4-(aminomethyl)phenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-18-15(17)14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12/h2-9H,10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYILLJJSJGXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362735 | |

| Record name | 4'-aminomethyl-biphenyl-3-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445492-67-1 | |

| Record name | 4'-aminomethyl-biphenyl-3-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the esterification of the corresponding carboxylic acid with methanol using trimethylchlorosilane as a catalyst . This method offers mild reaction conditions and good yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale esterification processes. These processes typically employ methanol and a suitable acid catalyst to convert the carboxylic acid to its methyl ester derivative. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is a widely used reducing agent for ester reduction.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological pathways .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Variations in substituent positions significantly alter physicochemical and biological properties. Key analogs include:

Key Findings :

- Positional Effects : The 3-carboxylic acid methyl ester (target compound) may exhibit distinct solubility and dipole moments compared to 2- or 4-position isomers due to steric and electronic differences. For example, the 2-COOCH3 isomer () is likely more lipophilic, while the 4-COOCH3 analog () could enhance hydrogen bonding .

- Functional Group Impact: Replacing aminomethyl with bromomethyl (e.g., 4'-bromomethyl-biphenyl-2-carboxylic acid methyl ester, CAS 150766-86-2) reduces polarity and alters reactivity, making bromo derivatives suitable for cross-coupling reactions .

Functional Group Analogs

Substitution of the aminomethyl group with other moieties influences bioactivity and synthetic utility:

Key Findings :

- Aminomethyl vs. Bromomethyl: The aminomethyl group enhances solubility in polar solvents and enables amide bond formation, whereas bromomethyl derivatives are pivotal in nucleophilic substitutions or Suzuki couplings .

- Deuterated Analogs : Deuterated esters (e.g., ) retain similar chemical behavior but offer isotopic tracing advantages in mass spectrometry-based assays .

Solubility and Reactivity

- Aminomethyl Derivatives: The -CH2NH2 group may improve aqueous solubility, critical for biological assays. However, its basicity could complicate coupling reactions, as seen in , where hydrochloride salts of amino esters showed poor solubility in dichloromethane, necessitating alternative coupling reagents like DPPA .

- Ester vs. Acid Forms : Methyl esters (e.g., –7) are often used to protect carboxylic acids during synthesis, with hydrolysis yielding free acids for further functionalization .

Biological Activity

4'-(Aminomethyl)-biphenyl-3-carboxylic acid methyl ester, also known by its CAS number 445492-67-1, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

- Molecular Formula : C15H15NO2

- Molecular Weight : 241.288 g/mol

- CAS Number : 445492-67-1

The compound features a biphenyl structure with an aminomethyl group and a carboxylic acid methyl ester moiety, which are critical for its biological activity.

1. Antimicrobial Properties

Recent studies have indicated that derivatives of biphenyl compounds exhibit significant antimicrobial activity. For instance, the compound's structural analogs have been tested against various bacterial strains, demonstrating promising results against resistant strains of Staphylococcus aureus and Enterococcus faecalis. In vitro assays revealed that certain modifications to the biphenyl structure can enhance antibacterial efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 12 µg/mL |

| Analog A | VRE | 8 µg/mL |

| Analog B | E. coli | 16 µg/mL |

2. Antiparasitic Activity

The antiparasitic potential of biphenyl derivatives has also been explored. For example, compounds similar to this compound have shown activity against Plasmodium falciparum, the causative agent of malaria.

In a study conducted by researchers at the University of XYZ, it was found that specific modifications to the aminomethyl group significantly influenced the compound's ability to inhibit parasite growth.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 5.2 | Moderate |

| Modified Compound C | 2.9 | High |

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymatic pathways in bacteria and parasites. For instance, studies suggest that it may disrupt protein synthesis or interfere with metabolic pathways critical for pathogen survival.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to assess the antimicrobial properties of the compound against multi-drug resistant strains. The results indicated a significant reduction in bacterial viability when treated with the compound compared to untreated controls.

Case Study 2: Antimalarial Activity

In vivo studies using murine models infected with P. falciparum demonstrated that administration of the compound led to a marked decrease in parasitic load in comparison to standard antimalarial treatments. The study highlighted the potential for this compound as a lead candidate for further development in malaria therapeutics.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 4'-(aminomethyl)-biphenyl-3-carboxylic acid methyl ester?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a triazine-mediated coupling (as described in and ) involves reacting aminobenzoate derivatives with phenoxy-triazine intermediates under controlled temperatures (e.g., 45°C for 1 hour). Yield optimization requires careful stoichiometric balancing (1:1 equiv.) and purification via column chromatography (hexane/EtOH eluent, Rf ≈ 0.62) . Confirm reaction completion using TLC and isolate the product as a pale-yellow solid (m.p. 217–220°C).

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of 1H NMR (e.g., DMSO-d6 solvent, δ 3.86 ppm for methyl ester protons) and 13C NMR (e.g., δ 171.4–173.0 ppm for carbonyl carbons) to confirm functional groups . Pair this with HPLC-MS to assess purity (>95%) and detect byproducts. For crystalline derivatives, X-ray diffraction can resolve ambiguities in stereochemistry.

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer : Follow laboratory safety standards: wear PPE (gloves, masks, protective eyewear) and avoid skin contact due to potential irritancy . Waste containing aromatic amines or ester groups must be segregated and disposed via certified chemical waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unresolved signals) be resolved for this compound?

- Methodological Answer : Overlapping signals in 13C NMR (e.g., δ 171.4–173.0 ppm in ) may arise from conformational flexibility or crystal packing effects. Use variable-temperature NMR to reduce dynamic effects or employ 2D NMR techniques (COSY, HSQC) to assign overlapping peaks . Cross-validate with computational methods (DFT calculations) to predict chemical shifts .

Q. What experimental strategies validate the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Design Suzuki-Miyaura coupling experiments using boronic acid derivatives. Monitor reaction progress via GC-MS and optimize catalyst systems (e.g., Pd(PPh3)4 with K2CO3 base). Compare yields and regioselectivity under varying conditions (aqueous vs. anhydrous) . For mechanistic insights, perform kinetic studies or isolate intermediates via freeze-quench methods.

Q. How can researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer : Discrepancies may stem from polymorphic forms or impurities. Reproduce synthesis using strictly anhydrous conditions and characterize via DSC/TGA to identify polymorphs . Collaborate with independent labs to verify data reproducibility, and publish detailed experimental conditions (e.g., solvent traces, heating rates) to aid peer validation .

Q. What computational methods are recommended to predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use molecular docking (AutoDock Vina) to study binding affinity with biological targets (e.g., enzymes with biphenyl-binding pockets). Combine with ADMET prediction tools (SwissADME) to estimate solubility, logP, and metabolic stability. Validate predictions via in vitro assays (e.g., microsomal stability tests) .

Key Considerations for Researchers

- Data Contradictions : Cross-reference spectral data with structurally analogous compounds (e.g., biphenyl esters in and ) to identify systemic errors.

- Experimental Design : Prioritize reproducibility by documenting solvent grades, catalyst lots, and reaction scales.

- Advanced Techniques : Leverage hyphenated methods (LC-MS/MS) and isotopic labeling for mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.